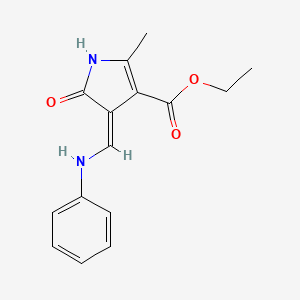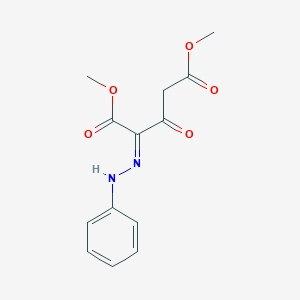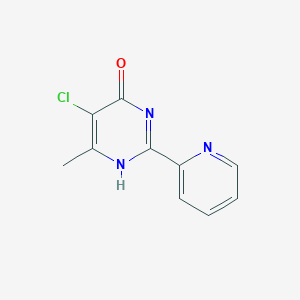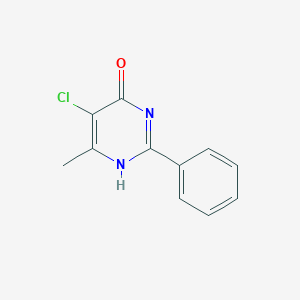
ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate” is a chemical entity with significant scientific interest
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to monitor and control the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
Aplicaciones Científicas De Investigación
ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, this compound has potential therapeutic applications, including its use as a drug candidate for treating certain diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in the desired outcome. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.
Propiedades
IUPAC Name |
ethyl (4Z)-4-(anilinomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)13-10(2)17-14(18)12(13)9-16-11-7-5-4-6-8-11/h4-9,16H,3H2,1-2H3,(H,17,18)/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIZTSVWNHWIOE-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C1=CNC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1=C(NC(=O)/C1=C\NC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787491.png)
![N-[(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B7787498.png)
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide](/img/structure/B7787505.png)
![1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B7787513.png)
![ethyl N-[(2E)-2-[(3,5-dimethylphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7787520.png)
![ethyl N-[(2Z)-3-oxo-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate](/img/structure/B7787525.png)


![1-({4-[(Phenylsulfanyl)methyl]anilino}carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B7787572.png)
![4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787581.png)
![3-[3-(dimethylamino)prop-2-enoyl]benzonitrile](/img/structure/B7787582.png)


